3-(methanesulfonylmethyl)-1H-pyrazol-5-amine
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Overview
Description
3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of hydrazine, 1,3-dicarbonyl compounds, and methanesulfonyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methanesulfonylmethyl)-1H-pyrazole
- 3-(Methanesulfonylmethyl)-1H-pyrazol-4-amine
- 3-(Methanesulfonylmethyl)-1H-pyrazol-5-ol
Uniqueness
3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methanesulfonylmethyl group and the amine functionality on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3-(Methanesulfonylmethyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C6H10N4O2S |
Molecular Weight | 194.23 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CS(=O)(=O)CNC1=C(N)N=CN=C1C(=O)N |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the methanesulfonylmethyl group. Various synthetic routes have been explored, including condensation reactions and functional group modifications, resulting in yields that vary significantly depending on the conditions used.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties. A study highlighted that certain pyrazole derivatives demonstrated potent antibacterial activity, which could be leveraged in developing new antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest being observed. For example, derivatives similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented, with some derivatives acting as selective COX-2 inhibitors. Given that this compound shares structural similarities with known COX inhibitors, it is hypothesized that it may exhibit similar anti-inflammatory effects .
Case Studies
- Antibacterial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial efficacy against various strains. The results indicated that modifications to the pyrazole ring could enhance activity, suggesting a structure-activity relationship that could be explored further for this compound .
- Anticancer Activity Assessment : In vitro studies on related pyrazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Properties
Molecular Formula |
C5H9N3O2S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H9N3O2S/c1-11(9,10)3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8) |
InChI Key |
MOKPRYKSBNMOCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NN1)N |
Origin of Product |
United States |
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